molecular formula C12H19NO6 B11765462 1-(tert-Butoxycarbonyl)piperidine-2,4-dicarboxylic acid

1-(tert-Butoxycarbonyl)piperidine-2,4-dicarboxylic acid

Cat. No.: B11765462
M. Wt: 273.28 g/mol
InChI Key: CRGQVNVOLJJFBZ-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)piperidine-2,4-dicarboxylic acid is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl group and two carboxylic acid groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butoxycarbonyl)piperidine-2,4-dicarboxylic acid can be synthesized through various methods. One common approach involves the reaction of isonipecotic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like tetrahydrofuran at room temperature for several hours .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxycarbonyl)piperidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents such as ether or tetrahydrofuran.

    Substitution: Reagents like trifluoroacetic acid or hydrochloric acid can be used to remove the tert-butoxycarbonyl group.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-(tert-Butoxycarbonyl)piperidine-2,4-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)piperidine-2,4-dicarboxylic acid involves its reactivity as a piperidine derivative. The tert-butoxycarbonyl group serves as a protecting group, allowing selective reactions at other positions on the piperidine ring. The carboxylic acid groups can participate in various chemical reactions, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

  • 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid
  • 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid
  • N-Boc-isonipecotic acid

Comparison: 1-(tert-Butoxycarbonyl)piperidine-2,4-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which provide additional sites for chemical modification compared to similar compounds with only one carboxylic acid group. This structural feature enhances its utility in complex organic synthesis and drug development .

Properties

Molecular Formula

C12H19NO6

Molecular Weight

273.28 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2,4-dicarboxylic acid

InChI

InChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-5-4-7(9(14)15)6-8(13)10(16)17/h7-8H,4-6H2,1-3H3,(H,14,15)(H,16,17)

InChI Key

CRGQVNVOLJJFBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)C(=O)O

Origin of Product

United States

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